molecular formula C20H18FNO4 B2950046 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid CAS No. 2137507-12-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B2950046
CAS No.: 2137507-12-9
M. Wt: 355.365
InChI Key: QFCGUMRVNINJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, has the CAS Number 2137507-12-9 . It has a molecular weight of 355.37 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-fluoropyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The fluoren-9-yl group is a bulky, aromatic group, and the methoxy carbonyl group is an ester functional group.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of fmoc-protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The mode of action of this compound is primarily based on its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during synthesis. It prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond. This process can be repeated to synthesize peptides of desired length and sequence .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability and pharmacokinetic properties would largely depend on the final peptide product .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. These peptides can have various biological activities depending on their amino acid sequence. They can serve as hormones, neurotransmitters, or drugs, influencing various physiological processes .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and solvent can significantly influence the efficiency of Fmoc deprotection and peptide bond formation. Moreover, the stability of the compound and its efficacy in peptide synthesis can be affected by storage conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCGUMRVNINJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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